Lamotrigine-13C3,d3

Descripción

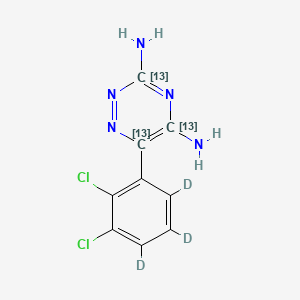

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-MKOZQUTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849636 | |

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-13-3 | |

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lamotrigine-13C3,d3: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the application and properties of the isotopically labeled internal standard, Lamotrigine-13C3,d3.

Introduction

Lamotrigine-13C3,d3 is a stable isotope-labeled analog of Lamotrigine, a widely used second-generation antiepileptic drug for the treatment of focal and generalized seizures.[1] Due to its chemical and physical similarity to the parent drug, Lamotrigine-13C3,d3 serves as an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of Lamotrigine quantification in biological matrices. This technical guide provides a comprehensive overview of Lamotrigine-13C3,d3, including its physicochemical properties, its role in experimental protocols, and the underlying mechanism of action of Lamotrigine.

Physicochemical Properties

Lamotrigine-13C3,d3 is structurally identical to Lamotrigine, with the exception of the incorporation of three Carbon-13 (¹³C) atoms and three Deuterium (d or ²H) atoms. This isotopic enrichment results in a higher molecular weight compared to the unlabeled compound, allowing for its differentiation in mass spectrometric analysis.

| Property | Value | Reference |

| Molecular Formula | C₆[¹³C]₃H₄D₃Cl₂N₅ | [2] |

| Molecular Weight | 262.09 g/mol | [3][4] |

| Exact Mass | 261.0367454 Da | [3] |

| CAS Number | 1246815-13-3 | [3][4][5] |

| Isotopic Purity | >95% (HPLC) | [4] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | [4][5] |

Mechanism of Action of Lamotrigine

The therapeutic effects of Lamotrigine are primarily attributed to its modulation of voltage-sensitive sodium channels. By stabilizing these channels in their inactive state, Lamotrigine inhibits the release of excitatory neurotransmitters, such as glutamate and aspartate, from presynaptic neurons. This action effectively reduces neuronal hyperexcitability, a key factor in the pathophysiology of epilepsy and bipolar disorder.

Application in Quantitative Analysis

Lamotrigine-13C3,d3 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Lamotrigine in biological samples, most commonly human plasma. The co-extraction and co-analysis of the analyte and its stable isotope-labeled internal standard allow for accurate quantification by compensating for potential sample loss during preparation and for variations in instrument response.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a pharmacokinetic study of Lamotrigine using Lamotrigine-13C3,d3 as an internal standard involves several key steps, from sample collection to data analysis.

Experimental Protocols

The following tables summarize typical experimental conditions for the quantification of Lamotrigine using Lamotrigine-13C3,d3 as an internal standard, based on published literature.

Sample Preparation

Two common methods for extracting Lamotrigine and its internal standard from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

| Parameter | Solid-Phase Extraction (SPE) | Reference |

| Extraction Cartridge | Oasis HLB (Hydrophilic-Lipophilic Balanced) | [6][7] |

| Conditioning | Methanol followed by water | [7][8] |

| Washing | Water, followed by a methanol-water mixture | [7] |

| Elution | Acetonitrile/methanol mixture | [6][7] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separated analytes are detected and quantified using a tandem mass spectrometer.

| Parameter | Value | Reference |

| Chromatographic Column | C18 (e.g., Cadenza CD-C18, Chromolith® SpeedROD RP-18e) | [6][8] |

| Mobile Phase | Acetonitrile and an aqueous solution with a modifier (e.g., formic acid or ammonium formate) | [6][8] |

| Flow Rate | 0.2 - 0.5 mL/min | [3][8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |

Mass Spectrometry Transitions

The MRM transitions are specific for the precursor and product ions of Lamotrigine and Lamotrigine-13C3,d3.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Lamotrigine | 256.1 | 211.3 | [8] |

| Lamotrigine-13C3,d3 | 262.1 | 217.2 | [8] |

Method Validation Parameters

The use of Lamotrigine-13C3,d3 as an internal standard contributes to the high precision and accuracy of the analytical method.

| Parameter | Typical Value | Reference |

| Linearity Range | 5.02 - 1226.47 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | [8] |

| Intra-day Precision (%CV) | < 3.0% | [8] |

| Inter-day Precision (%CV) | < 3.0% | [8] |

| Accuracy (% bias) | ± 6.0% | [8] |

| Extraction Recovery | 65.1 ± 7.7% for Lamotrigine-13C3,d3 | [8] |

Synthesis of Lamotrigine-13C3,d3

The synthesis of Lamotrigine-13C3,d3 involves the introduction of stable isotopes into the molecular structure of Lamotrigine. While detailed proprietary synthesis methods are not always publicly available, a general synthetic scheme can be outlined. The process typically involves the use of isotopically labeled starting materials to build the Lamotrigine molecule. For instance, the triazine ring can be constructed using ¹³C-labeled precursors, and the dichlorophenyl moiety can be synthesized with deuterium-labeled benzene derivatives.

Conclusion

Lamotrigine-13C3,d3 is an indispensable tool for the accurate and precise quantification of Lamotrigine in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for robust pharmacokinetic and bioequivalence studies. This technical guide provides researchers and drug development professionals with the fundamental knowledge and detailed experimental parameters necessary for the effective implementation of Lamotrigine-13C3,d3 in their analytical workflows.

References

- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Lamotrigine-¹³C₃,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material, Lamotrigine-¹³C₃,d₃. This isotopically labeled compound is a crucial tool in pharmacokinetic studies, bioequivalence assays, and as an internal standard in the quantitative analysis of lamotrigine.

Certificate of Analysis

The following tables summarize the key quantitative and qualitative data for a representative batch of Lamotrigine-¹³C₃,d₃.

Table 1: General Information

| Parameter | Specification |

| Chemical Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine |

| CAS Number | 1246815-13-3[1][2] |

| Molecular Formula | C₆¹³C₃H₄D₃Cl₂N₅[2] |

| Molecular Weight | 262.09 g/mol [1] |

| Appearance | Off-White to Pale Yellow Solid |

| Storage | -20°C[1] |

Table 2: Analytical Data

| Test | Method | Result |

| Chromatographic Purity | HPLC | >95%[1] |

| ¹H-NMR | Conforms to structure[2] | |

| Mass Spectrometry | Conforms to structure[2] | |

| Solubility | Information not publicly available |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this reference material are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of Lamotrigine-¹³C₃,d₃ and to separate it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Diamonsil C18 (150mm x 4.6mm, 5µm) or equivalent reverse-phase column.[3]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (59:41 v/v).[3]

-

Flow Rate: 1.5 mL/min.[3]

-

Injection Volume: 20 µL.[3]

-

Column Temperature: 40°C.[3]

-

UV Detection: 260 nm.[3]

-

Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Lamotrigine-¹³C₃,d₃ standard in methanol to a concentration of 1000 µg/mL. Working solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

LC-MS/MS is a highly sensitive and selective method used for structural confirmation and is the standard for quantitative analysis of lamotrigine in biological matrices, often using Lamotrigine-¹³C₃,d₃ as an internal standard.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.[4]

-

Column: Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.) or equivalent.[4]

-

Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[4]

-

Flow Rate: 0.500 mL/min.[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Mass Spectrometer Parameters:

-

Sample Preparation: For use as an internal standard, a stock solution of Lamotrigine-¹³C₃,d₃ is prepared in a 50:50 methanol-water mixture. This is then added to plasma samples before protein precipitation or solid-phase extraction.[4]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Lamotrigine-¹³C₃,d₃ by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Sample Preparation:

-

Accurately weigh a small amount of Lamotrigine-¹³C₃,d₃ and dissolve it in the NMR solvent (e.g., DMSO-d₆) in a microcentrifuge tube.

-

Vortex the sample for 10 seconds to ensure complete dissolution.

-

Centrifuge the tube at 12,000 x g for 5 minutes to pellet any particulates.

-

Carefully transfer the supernatant to a 5 mm glass NMR tube.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is calibrated by locking onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard ¹H pulse program is run to acquire the spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns to confirm that they are consistent with the known structure of lamotrigine, accounting for the isotopic labeling.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of lamotrigine in a biological matrix using Lamotrigine-¹³C₃,d₃ as an internal standard.

Signaling Pathway of Lamotrigine's Mechanism of Action

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[6][7]

References

- 1. Lamotrigine-13C3,d3, Major | LGC Standards [lgcstandards.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Lamotrigine-13C3,d3 as an Internal Standard in Bioanalytical Quantification

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide elucidates the fundamental role and mechanism of action of Lamotrigine-13C3,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the anti-epileptic drug lamotrigine. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the application of mass spectrometry-based bioanalytical methods.

Introduction: The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to various sources of analytical variability. These can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] To ensure the accuracy and precision of analytical data, an internal standard is employed to compensate for these potential fluctuations.[2][3]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] These are analogues of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D).[4] Lamotrigine-13C3,d3 is a prime example of such a standard, specifically designed for the accurate quantification of lamotrigine in biological matrices.

Mechanism of Action: Mimicry and Correction

The "mechanism of action" of Lamotrigine-13C3,d3 as an internal standard is not pharmacological but rather physicochemical and analytical. It functions by almost perfectly mimicking the behavior of the unlabeled lamotrigine throughout the entire analytical process.[5] This mimicry allows it to serve as a reliable reference point to correct for variations that can occur at multiple stages.

Sample Preparation and Extraction

During the extraction of lamotrigine from complex biological matrices like plasma or serum, there can be incomplete and variable recovery.[1] As Lamotrigine-13C3,d3 is chemically identical to lamotrigine, it exhibits the same extraction efficiency.[5] Therefore, any loss of the analyte during this process will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, the variability introduced during sample preparation is effectively normalized.

Chromatographic Co-elution

In liquid chromatography, Lamotrigine-13C3,d3 is designed to co-elute with the native lamotrigine.[5] This is crucial because of a phenomenon known as the "matrix effect," where co-eluting endogenous components in the biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2] Since both the analyte and the internal standard experience the same matrix effects at the same retention time, the ratio of their signals remains constant, thus mitigating the impact of these effects on quantification.[5]

Ionization and Detection

Within the mass spectrometer, both lamotrigine and Lamotrigine-13C3,d3 undergo ionization (typically electrospray ionization - ESI) and fragmentation in a nearly identical manner.[6] Any fluctuations in the instrument's performance, such as variations in ionization efficiency or detector response, will affect both molecules to the same extent.[1] Consequently, the ratio of their measured ion intensities remains a robust and reliable measure for accurate quantification.

The core principle is that the ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte in the original sample. This relationship forms the basis of the calibration curve and allows for precise determination of the unknown concentration of lamotrigine in quality control and study samples.

Quantitative Data from a Validated LC-MS/MS Method

The following tables summarize key quantitative parameters from a validated liquid chromatography-tandem mass spectrometry method for the quantification of lamotrigine in human plasma using Lamotrigine-13C3,d3 as the internal standard.[7]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 5.02–1226.47 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL |

Table 2: Intra- and Inter-Day Precision and Accuracy

| Quality Control Sample | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |

| LLOQ QC (5.03 ng/mL) | ≤ 3.0 | ≤ 3.0 | Within ±6.0 | Within ±6.0 |

| LQC (12.52 ng/mL) | ≤ 3.0 | ≤ 3.0 | Within ±6.0 | Within ±6.0 |

| MQC (391.28 ng/mL) | ≤ 3.0 | ≤ 3.0 | Within ±6.0 | Within ±6.0 |

| HQC (978.20 ng/mL) | ≤ 3.0 | ≤ 3.0 | Within ±6.0 | Within ±6.0 |

Data sourced from a validated LC-MS/MS method.[7]

Experimental Protocols

A representative experimental protocol for the bioanalysis of lamotrigine using Lamotrigine-13C3,d3 is outlined below. This is based on a published, validated method.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To an aliquot of human plasma, add a known amount of Lamotrigine-13C3,d3 working solution.

-

Conditioning: Condition a solid-phase extraction cartridge (e.g., Chromolith® SpeedROD; RP-18e) with an appropriate solvent.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.

-

Injection: Inject a small volume of the eluate into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).[7]

-

Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).[7]

-

Flow Rate: 0.500 mL/min.[7]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate key aspects of the use of Lamotrigine-13C3,d3 as an internal standard.

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

Caption: Structural comparison of Lamotrigine and its stable isotope-labeled internal standard.

Caption: Logical relationship of how an internal standard corrects for analytical variability.

Conclusion

Lamotrigine-13C3,d3 serves as an indispensable tool in the accurate and precise quantification of lamotrigine in biological matrices. Its mechanism of action is rooted in its ability to chemically and physically mimic the unlabeled analyte, thereby providing a reliable means to correct for the inherent variability in the bioanalytical workflow. The use of such a stable isotope-labeled internal standard is a critical component of robust and high-quality bioanalytical method development and validation, ultimately ensuring the integrity of pharmacokinetic and other clinical and preclinical data.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. waters.com [waters.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Lamotrigine-13C3,d3 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the stable isotope-labeled compound, Lamotrigine-13C3,d3, in pharmacokinetic research. The use of isotopically labeled drugs has become a cornerstone of modern drug development, allowing for precise and detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide will detail the experimental protocols, present quantitative data from key studies, and visualize the metabolic pathways and experimental workflows involved in the use of Lamotrigine-13C3,d3.

Introduction to Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H or d). Lamotrigine-13C3,d3 is a variant of lamotrigine where three carbon atoms and three hydrogen atoms have been replaced with their heavier isotopes. This subtle change in mass does not alter the drug's chemical or physiological properties, but it allows the labeled compound to be distinguished from the unlabeled drug by mass spectrometry. This is particularly useful in "microdosing" and "microtracer" studies, where a small dose of the labeled drug can be administered to subjects already on a therapeutic regimen of the unlabeled drug, enabling the study of its pharmacokinetics without disrupting steady-state conditions.

Experimental Protocols

The accurate quantification of lamotrigine and its labeled counterpart in biological matrices is critical for pharmacokinetic analysis. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The initial step in the analytical process is the extraction of lamotrigine from the biological matrix, typically plasma or serum. Two common methods are Solid-Phase Extraction (SPE) and protein precipitation.

Solid-Phase Extraction (SPE): A reliable method for extracting lamotrigine from human plasma involves the use of a solid-phase extraction cartridge.[1]

-

To a 0.300 mL plasma sample, 0.050 mL of an internal standard working solution (e.g., Lamotrigine-13C3,d3 at 500.00 ng/mL in methanol-water) is added and vortexed.[1]

-

0.400 mL of water is then added, and the sample is vortexed again.[1]

-

The SPE cartridge is conditioned with 0.500 mL of methanol followed by 0.500 mL of water.[1]

-

The sample is loaded onto the conditioned cartridge and centrifuged.[1]

-

The analyte is then eluted, and the eluent is evaporated and reconstituted for injection into the LC-MS/MS system.

Protein Precipitation: A simpler and faster method is protein precipitation.

-

To a small volume of plasma (e.g., 25 µL), an excess of a cold organic solvent, such as acetonitrile, is added. This solution contains the isotopically labeled internal standard.

-

The mixture is vortexed vigorously to ensure complete precipitation of plasma proteins.

-

The sample is then centrifuged at high speed to pellet the precipitated proteins.

-

The clear supernatant containing lamotrigine and the internal standard is carefully transferred to a new tube for analysis.

LC-MS/MS Analysis

The prepared samples are then analyzed by LC-MS/MS. This technique provides high selectivity and sensitivity for the quantification of lamotrigine and its labeled form.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.), is typically used for chromatographic separation.[1][2]

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and an aqueous solution, such as 5 mM ammonium formate.[1][2] For example, a mixture of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) can be used.[2]

-

Flow Rate: A typical flow rate is 0.500 mL/min.[2]

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for lamotrigine analysis.[1][2]

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both unlabeled lamotrigine and the Lamotrigine-13C3,d3 internal standard. This highly specific detection method minimizes interference from other compounds in the biological matrix.

-

Source/Gas Parameters: Optimized parameters for the mass spectrometer are crucial for achieving high sensitivity and include settings for the nebulizer gas, curtain gas, collision-activated dissociation (CAD) gas, source temperature, and ion spray voltage.[1]

Quantitative Data from Pharmacokinetic Studies

The use of stable isotope-labeled lamotrigine has been instrumental in determining its bioavailability and comparing different formulations. A key study evaluated the relative and absolute bioavailability of immediate-release (IR) and extended-release (XR) lamotrigine formulations in elderly patients at steady-state.[3][4][5] In this study, a 50 mg intravenous dose of stable-labeled lamotrigine was administered to replace the morning oral dose.[3][4][5]

Table 1: Steady-State Pharmacokinetic Parameters of Oral IR and XR Lamotrigine in Elderly Patients [3][4][5]

| Parameter | IR Lamotrigine (Mean ± SD) | XR Lamotrigine (Mean ± SD) |

| AUC₀₋₂₄, ss (µg·h/mL) | 114.7 ± 55.4 | 118.9 ± 65.6 |

| Cmax, ss (µg/mL) | 6.2 ± 3.0 | 5.3 ± 3.0 |

| Cτ, ss (µg/mL) | 3.5 ± 1.9 | 3.9 ± 2.6 |

| Tmax, ss (h) | 1.3 ± 0.5 | 3.0 ± 1.6 |

| Absolute Bioavailability | 73% | 92% |

AUC₀₋₂₄, ss: Area under the plasma concentration-time curve from 0 to 24 hours at steady state; Cmax, ss: Maximum plasma concentration at steady state; Cτ, ss: Trough plasma concentration at steady state; Tmax, ss: Time to reach maximum plasma concentration at steady state.

Table 2: Pharmacokinetic Parameters Following Intravenous Administration of Stable-Labeled Lamotrigine [3]

| Parameter | During IR Treatment Phase (Mean ± SD) | During XR Treatment Phase (Mean ± SD) |

| Clearance (L/h) | 1.4 ± 0.8 | 2.0 ± 1.5 |

| Volume of Distribution (L) | 77.8 ± 32.7 | 86.9 ± 37.0 |

| Half-life (h) | 42.9 ± 14.5 | 34.2 ± 11.2 |

Visualizations

Metabolic Pathway of Lamotrigine

The primary metabolic pathway for lamotrigine is glucuronidation, which is the conjugation with glucuronic acid to form an inactive metabolite.[6] The main enzyme responsible for this is UDP-glucuronosyltransferase 1A4 (UGT1A4).[4]

Caption: Metabolic pathways of lamotrigine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled lamotrigine.

References

- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lamotrigine-13C3,d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lamotrigine-13C3,d3, a stable isotope-labeled internal standard, in the metabolic research of lamotrigine. Accurate quantification of lamotrigine in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic properties, and Lamotrigine-13C3,d3 is a critical tool in achieving this precision. This guide will detail the experimental protocols, present key quantitative data, and illustrate the metabolic pathways and analytical workflows involved.

Introduction to Lamotrigine and the Need for Isotopic Labeling

Lamotrigine is an anti-epileptic drug used in the management of epilepsy and bipolar disorder. It functions by stabilizing presynaptic neuronal membranes through the inhibition of voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[1][2] The metabolism of lamotrigine is a key determinant of its efficacy and potential for drug-drug interactions. The primary metabolic pathway for lamotrigine is glucuronidation, leading to the formation of an inactive 2-N-glucuronide conjugate.[3]

Given the significant inter-individual variability in lamotrigine pharmacokinetics, precise measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and metabolic research.[4] The use of a stable isotope-labeled internal standard, such as Lamotrigine-13C3,d3, is the gold standard for quantitative analysis by mass spectrometry. This is because it shares identical physicochemical properties with the unlabeled drug, ensuring that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Experimental Protocols for Lamotrigine Quantification using Lamotrigine-13C3,d3

The quantification of lamotrigine in biological samples, typically plasma, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature.[5][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquoting: Transfer 0.300 mL of a plasma sample into a polypropylene tube.

-

Internal Standard Spiking: Add 0.050 mL of the Lamotrigine-13C3,d3 internal standard working solution (e.g., 500.00 ng/mL in methanol-water, 50:50, v/v) to each tube and vortex for approximately 30 seconds.

-

Dilution: Add 0.400 mL of water to each tube and vortex for another 30 seconds.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Cleanert PEP-H) with 0.500 mL of methanol followed by 0.500 mL of water.

-

Sample Loading: Load the entire sample onto the conditioned SPE cartridge and centrifuge at 1500 rpm for 1 minute to pass the sample through the sorbent.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).

-

Sample Reconstitution: The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: A reverse-phase C18 column is typically used for separation (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d. or ACQUITY UPLC ethylene bridged hybrid C18, 1.7 μm, 2.1 × 50mm).[5][6]

-

Mobile Phase: A common mobile phase composition is a mixture of acetonitrile and an aqueous solution of a volatile salt, such as 5 mM ammonium formate (e.g., 90:10, v/v acetonitrile:5 mM ammonium formate).[5]

-

Flow Rate: A typical flow rate is 0.500 mL/min.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[5]

-

Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both lamotrigine and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lamotrigine | 256.1 | 211.3 |

| Lamotrigine-13C3,d3 | 262.1 | 217.2 |

Table 1: Mass Spectrometry Parameters for Lamotrigine and Lamotrigine-13C3,d3.[5]

Quantitative Data from Pharmacokinetic Studies

The use of Lamotrigine-13C3,d3 has enabled the precise determination of key pharmacokinetic parameters of lamotrigine in various patient populations.

| Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | 24.1 - 35 hours | Drug-naive adults | [8] |

| 13.5 - 15 hours | With enzyme-inducing drugs (e.g., phenytoin, carbamazepine) | [9] | |

| 48.3 - 59 hours | With valproic acid (enzyme inhibitor) | [9] | |

| Bioavailability | ~98% | Oral formulation | [9] |

| 73% | Immediate-release (IR) formulation in elderly | [10][11] | |

| 92% | Extended-release (XR) formulation in elderly | [10][11] | |

| Volume of Distribution (Vd) | 1.25 - 1.47 L/kg | [8] | |

| Protein Binding | ~55% | [8] | |

| Time to Peak Concentration (Tmax) | 1.4 - 4.8 hours | [12] |

Table 2: Pharmacokinetic Parameters of Lamotrigine.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of lamotrigine and a typical experimental workflow for its quantification.

Caption: Metabolic pathway of Lamotrigine showing its conversion to an inactive glucuronide metabolite by UGT1A4 and the influence of common inducers and inhibitors.

Caption: A generalized experimental workflow for the quantification of Lamotrigine in plasma using Lamotrigine-13C3,d3 as an internal standard.

Conclusion

Lamotrigine-13C3,d3 is an indispensable tool in the metabolic research of lamotrigine. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to elucidate the pharmacokinetic profile of lamotrigine, understand its metabolic pathways, and investigate the impact of drug-drug interactions. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of stable isotope-labeled compounds in modern drug development and therapeutic drug monitoring. The continued application of these methodologies will be crucial for optimizing lamotrigine therapy and ensuring patient safety.

References

- 1. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lamotrigine: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lamotrigine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Quantification of Lamotrigine in Human Plasma using a Validated LC-MS/MS Method with Lamotrigine-¹³C₃,d₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of lamotrigine in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, to ensure high accuracy and precision. The method described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Accurate and reliable quantification of lamotrigine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a comprehensive and validated LC-MS/MS method for the determination of lamotrigine in human plasma.

Experimental Protocols

Materials and Reagents

-

Lamotrigine (≥99.0% purity)

-

Lamotrigine-¹³C₃,d₃ (≥99.2% purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized or Milli-Q)

-

Human plasma (with K₃EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, Cleanert PEP-H)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20AD, Agilent 1290 Infinity)

-

Triple quadrupole mass spectrometer (e.g., API-3000, TSQ Discovery, API-4000)

-

Nitrogen generator

-

Solid-phase extraction manifold

-

Sample evaporator (e.g., Zymark TurboVap LV)

-

Analytical balance, vortex mixer, centrifuge, and pipettes

Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol. Store at 2-8 °C, protected from light.

-

Working Standard Solutions: Prepare working solutions of lamotrigine by serial dilution of the stock solution with a methanol-water mixture (50:50, v/v) to create calibration standards.

-

Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in a methanol-water mixture (50:50, v/v).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquot 300 µL of plasma into a polypropylene tube.

-

Add 50 µL of the 500 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution.

-

Vortex for approximately 30 seconds.

-

Add 400 µL of water and vortex again for 30 seconds.

-

Condition an SPE cartridge (e.g., Cleanert PEP-H) with 0.5 mL of methanol followed by 0.5 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue with 400 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD or equivalent |

| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (90:10, v/v) |

| Flow Rate | 0.500 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | API-3000 or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | Lamotrigine: m/z 256.1 → 211.3Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2 |

| Dwell Time | 200 ms |

| Nebulizer Gas | 12 (arbitrary units) |

| Curtain Gas | 8 (arbitrary units) |

| Collision Gas (CAD) | 10 (arbitrary units) |

| IonSpray Voltage | 2000 V |

| Temperature | 450 °C |

Quantitative Data Summary

The following tables summarize the validation parameters for the described LC-MS/MS method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lamotrigine | 5.02 - 1226.47 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5.02 | < 3.0 | 94.0 - 106.0 | < 3.0 | 94.0 - 106.0 |

| Low QC | 12.52 | < 3.0 | 94.0 - 106.0 | < 3.0 | 94.0 - 106.0 |

| Medium QC | 391.28 | < 3.0 | 94.0 - 106.0 | < 3.0 | 94.0 - 106.0 |

| High QC | 978.20 | < 3.0 | 94.0 - 106.0 | < 3.0 | 94.0 - 106.0 |

Table 3: Stability Data

| Stability Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles (-20°C to RT) | Stable |

| Bench-Top | 6.8 hours (ice-cold water bath) | Stable |

| Autosampler | 57 hours (10°C) | Stable |

Visualizations

Caption: Experimental workflow for lamotrigine analysis.

Conclusion

The described LC-MS/MS method using Lamotrigine-¹³C₃,d₃ as an internal standard is robust, sensitive, and selective for the quantification of lamotrigine in human plasma. The solid-phase extraction procedure provides consistent and high recovery with minimal matrix effects. The method has been successfully validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data presented in this application note can be readily adopted by laboratories involved in the analysis of lamotrigine.

Quantitative Analysis of Lamotrigine in Human Plasma Using Isotope Dilution LC-MS/MS with Lamotrigine-¹³C₃,d₃

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize dosage, minimize adverse effects, and manage potential drug interactions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

This method employs solid-phase extraction (SPE) to isolate lamotrigine and its isotopically labeled internal standard, Lamotrigine-¹³C₃,d₃, from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Lamotrigine (99.0% purity)

-

Lamotrigine-¹³C₃,d₃ (99.2% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K₃EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Cleanert PEP-H)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d.)

-

Vortex mixer

-

Centrifuge

-

Pipettes

Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol. Store at 2-8°C, protected from light.

-

Working Standard Solutions: Prepare working solutions of lamotrigine by serial dilution of the stock solution in a methanol-water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard (IS) Working Solution (500.00 ng/mL): Prepare a working solution of Lamotrigine-¹³C₃,d₃ in a methanol-water (50:50, v/v) mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the lamotrigine working solutions to obtain final concentrations for the calibration curve and QC samples.[1]

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 0.300 mL of plasma sample (standard, QC, or unknown), add 0.050 mL of the IS working solution (500.00 ng/mL). Vortex for approximately 30 seconds. Add 0.400 mL of water and vortex again for 30 seconds.[1]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of water.[1]

-

Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate washing solution to remove interferences.

-

Elution: Elute the analytes from the cartridge with an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[1] |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[1] |

| Flow Rate | 0.500 mL/min[1] |

| Column Temperature | 35°C[1] |

| Autosampler Temp. | 10°C[1] |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | ESI Positive[1] |

| MRM Transitions | Lamotrigine: m/z 256.1 → 211.3, Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2[1] |

| Dwell Time | 200 ms[1] |

| Source Temperature | 450°C[1] |

Quantitative Data

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve and LLOQ

| Parameter | Result |

| Linearity Range | 5.02–1226.47 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL[1] |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC (5.03) | < 3.0% | Within ±6.0% | < 3.0% | Within ±6.0% |

| Low QC (12.52) | < 3.0% | Within ±6.0% | < 3.0% | Within ±6.0% |

| Medium QC (391.28) | < 3.0% | Within ±6.0% | < 3.0% | Within ±6.0% |

| High QC (978.20) | < 3.0% | Within ±6.0% | < 3.0% | Within ±6.0% |

| Data derived from a study with intra- and inter-day precisions within 3.0% and accuracies within ±6.0%.[1] |

Table 3: Recovery

| Analyte | QC Concentration (ng/mL) | Mean Recovery (%) |

| Lamotrigine | Low QC (12.52) | 73.2 ± 4.5[1] |

| Medium QC (391.28) | 78.0 ± 9.5[1] | |

| High QC (978.20) | 80.2 ± 1.0[1] | |

| Lamotrigine-¹³C₃,d₃ | Working Concentration | 65.1 ± 7.7[1] |

Visualizations

Experimental Workflow

References

Application Note: High-Throughput Bioanalysis of Lamotrigine in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of lamotrigine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Lamotrigine-13C3,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol outlines procedures for sample preparation by solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Lamotrigine-13C3,d3, is the gold standard in quantitative mass spectrometry. This approach minimizes variability introduced during sample preparation and analysis by compensating for matrix effects and ionization suppression, thus ensuring the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Lamotrigine reference standard

-

Lamotrigine-13C3,d3 internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-13C3,d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the Lamotrigine-13C3,d3 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL). Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lamotrigine: 256.1 → 211.3; Lamotrigine-13C3,d3: 262.1 → 217.2[] |

| Collision Gas | Argon |

| Source Temp. | 500°C |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated bioanalytical procedures.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Lamotrigine | 0.1 - 1500 | > 0.998 |

| Lamotrigine | 5.02 - 1226.47 | > 0.99[] |

| Lamotrigine | 0.2 - 20 (µg/mL) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85-115 |

| Low QC | 0.3 | < 10 | < 10 | 90-110 |

| Mid QC | 750 | < 10 | < 10 | 90-110 |

| High QC | 1200 | < 10 | < 10 | 90-110 |

Note: Representative data; specific values may vary between laboratories and validation studies.

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Lamotrigine | Low QC | ~73[] |

| Lamotrigine | Mid QC | ~78[] |

| Lamotrigine | High QC | ~80[] |

| Lamotrigine-13C3,d3 | Working Concentration | ~65[] |

Visualizations

Caption: Experimental workflow for lamotrigine bioanalysis.

Caption: Mechanism of action of lamotrigine.

Conclusion

The LC-MS/MS method utilizing Lamotrigine-13C3,d3 as an internal standard provides a robust, sensitive, and reliable approach for the quantification of lamotrigine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for demanding bioanalytical applications in clinical and research settings.

References

Application Notes and Protocols for Lamotrigine-13C3,d3 Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lamotrigine-13C3,d3 is a stable isotope-labeled version of Lamotrigine, a widely used anticonvulsant medication. Due to its similar chemical and physical properties to the unlabeled drug, Lamotrigine-13C3,d3 serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. The presence of two chlorine atoms in the lamotrigine molecule results in a characteristic isotopic mass distribution; therefore, a labeled internal standard with a mass shift of at least four, such as Lamotrigine-13C3,d3, is recommended to avoid potential isotopic interference.[1]

Data Presentation

Table 1: Solubility of Lamotrigine-d3

| Solvent | Concentration |

| DMF | 10 mg/mL |

| DMSO | 10 mg/mL |

| Ethanol | 2 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Data sourced from commercially available Lamotrigine-d3 product information.[3]

Table 2: Recommended Storage Conditions and Stability

| Form | Solvent/Matrix | Storage Temperature | Stability Period |

| Solid | - | -20°C | ≥ 4 years[3] |

| Stock Solution | Methanol | 1 to 10°C (refrigerator) | Not specified, protect from light[1] |

| Stock Solution | Acetonitrile/water (50/50, v/v) | -30°C | Not specified[4] |

| Stock Solution | Not specified | -20°C | 1 month[5] |

| Stock Solution | Not specified | -80°C | 6 months[5] |

Experimental Protocols

Protocol 1: Preparation of Lamotrigine-13C3,d3 Stock and Working Solutions

This protocol details the preparation of stock and working solutions of Lamotrigine-13C3,d3 for use as an internal standard in the quantification of lamotrigine in human plasma.

1. Materials:

-

Lamotrigine-13C3,d3 (solid form)

-

Methanol (HPLC or LC-MS grade)

-

Deionized water

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

2. Preparation of Stock Solution (1000 µg/mL):

-

Accurately weigh a suitable amount of Lamotrigine-13C3,d3 solid.

-

Dissolve the weighed solid in a minimal amount of methanol in a volumetric flask.

-

Once dissolved, bring the solution to the final volume with methanol to achieve a concentration of 1000 µg/mL.[1]

-

Stopper the flask and invert several times to ensure homogeneity.

-

Transfer the stock solution to a labeled, light-protected storage vial.

3. Preparation of Working Internal Standard Solution (500 ng/mL):

-

Pipette the required volume of the 1000 µg/mL stock solution into a volumetric flask.

-

Dilute with methanol-water (50:50, v/v) to achieve a final concentration of 500 ng/mL.[1] For example, to prepare 10 mL of the working solution, add 5 µL of the stock solution to a 10 mL volumetric flask and fill to the mark with methanol-water (50:50, v/v).

-

Mix the solution thoroughly. This working solution is now ready for spiking into plasma samples during the sample preparation process.

Protocol 2: Use of Lamotrigine-13C3,d3 in LC-MS/MS Analysis of Lamotrigine in Human Plasma

This protocol outlines the use of the prepared Lamotrigine-13C3,d3 working solution as an internal standard for the quantification of lamotrigine in human plasma samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.

1. Materials:

-

Human plasma samples (blank, calibration standards, quality control samples, and unknown samples)

-

Lamotrigine-13C3,d3 working internal standard solution (500 ng/mL)

-

Solid-phase extraction (SPE) cartridges

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium formate

-

Deionized water

-

LC-MS/MS system

2. Sample Preparation (Solid-Phase Extraction):

-

To a polypropylene tube, add a specific volume of plasma sample (e.g., 100 µL).

-

Spike the plasma sample with a defined volume of the Lamotrigine-13C3,d3 working solution (e.g., 25 µL of 500 ng/mL solution).

-

Vortex the sample to mix thoroughly.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte (lamotrigine) and the internal standard (Lamotrigine-13C3,d3) from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[1]

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both lamotrigine and Lamotrigine-13C3,d3.

-

4. Quantification:

-

The concentration of lamotrigine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from plasma standards with known concentrations of lamotrigine.

Visualizations

Caption: Workflow for Lamotrigine-13C3,d3 solution preparation.

Caption: Bioanalytical workflow using Lamotrigine-13C3,d3 as an internal standard.

References

- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Solid Phase Extraction Protocol for the Quantification of Lamotrigine and its Labeled Standard in Human Plasma

Application Note

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lamotrigine.

Introduction

Lamotrigine is an anticonvulsant drug primarily used in the treatment of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of lamotrigine is crucial to ensure optimal efficacy and minimize potential adverse effects. This application note provides a detailed solid phase extraction (SPE) protocol for the robust and reliable quantification of lamotrigine and its stable isotope-labeled internal standard, lamotrigine-¹³C₃, d₃, in human plasma, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.

The primary mechanism of action of lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1][4][5][6] This mode of action is central to its therapeutic effects in managing seizures and mood stabilization.

Experimental Protocols

Materials and Reagents

-

Lamotrigine analytical standard

-

Lamotrigine-¹³C₃, d₃ internal standard (ISTD)

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate

-

Formic acid

-

Human plasma (K₃EDTA)

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) (1 cm³, 30 mg) or equivalent polymeric reversed-phase cartridges.

Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

SPE manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of lamotrigine and lamotrigine-¹³C₃, d₃ in methanol.

-

Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of lamotrigine-¹³C₃, d₃ at a suitable concentration (e.g., 1 µg/mL) in methanol-water (50:50, v/v).

Sample Preparation and Solid Phase Extraction (SPE) Protocol

-

Sample Pre-treatment:

-

Thaw human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 5 µL of the internal standard working solution.

-

Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 2.0 mL of water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of water.

-

Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution.

-

-

Elution:

-

Elute lamotrigine and the internal standard from the cartridge with 300 µL of methanol.

-

-

Final Extract:

-

The eluate can be directly injected into the LC-MS/MS system for analysis without the need for evaporation and reconstitution.

-

Data Presentation

The following tables summarize the quantitative data typically achieved with this SPE protocol, based on published literature.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.025 - 10.0 µg/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | [7] |

| Limit of Detection (LOD) | 50.0 pg/mL | [7] |

| Intra-run Precision (% CV) | < 10.0% | [7] |

| Inter-run Precision (% CV) | < 10.0% | [7] |

| Intra-run Accuracy | Within ±10.0% | [7] |

| Inter-run Accuracy | Within ±10.0% | [7] |

Table 2: Recovery Data

| Analyte | Mean Recovery (%) | Reference |

| Lamotrigine | 97.9% | [7] |

| Internal Standard | 92.5% | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the solid phase extraction protocol for lamotrigine.

Caption: Solid phase extraction workflow for lamotrigine.

Signaling Pathway of Lamotrigine

The diagram below depicts the primary mechanism of action of lamotrigine at the neuronal synapse.

Caption: Mechanism of action of Lamotrigine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [PDF] New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD | Semantic Scholar [semanticscholar.org]

- 3. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring (TDM) of Lamotrigine Using Lamotrigine-¹³C₃,d₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lamotrigine-¹³C₃,d₃ as an internal standard in the therapeutic drug monitoring (TDM) of Lamotrigine. The methodologies outlined are particularly relevant for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in the development and optimization of antiepileptic drug therapies.

Introduction

Lamotrigine is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures, as well as in the management of bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is crucial due to its significant inter-individual pharmacokinetic variability, which is influenced by factors such as co-medications that can induce or inhibit its metabolism.[1][2] The primary route of lamotrigine elimination is hepatic metabolism, mainly through glucuronidation to an inactive 2-N-glucuronide conjugate.[3]

The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the chemical and physical properties of the analyte, lamotrigine, thereby compensating for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision of the analytical method.[4]

Mechanism of Action of Lamotrigine

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and consequently modulates the release of excitatory neurotransmitters like glutamate.[1][5] Recent studies have revealed a dual-pocket inhibition mechanism where Lamotrigine binds to both a central cavity in the pore domain and a site beneath the intracellular gate of the Nav channel.[6] Additionally, lamotrigine has been shown to inhibit high-voltage-activated calcium channels, specifically N-type and P-type channels, which further contributes to the reduction of neuronal excitability.[7][8]

Below is a diagram illustrating the proposed signaling pathway of Lamotrigine's action on neuronal channels.

Caption: Mechanism of action of Lamotrigine on neuronal channels.

Experimental Protocols

The following is a detailed protocol for the quantification of lamotrigine in human plasma using LC-MS/MS with Lamotrigine-¹³C₃,d₃ as an internal standard. This protocol is based on established and validated methodologies.[4]

Materials and Reagents

-

Lamotrigine working standard (99.0% purity)

-

Lamotrigine-¹³C₃,d₃ internal standard (ISTD) (99.2% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Cleanert PEP-H)

-

Polypropylene tubes

Instrumentation

-

Liquid chromatography system (e.g., Shimadzu LC-20AD)

-

Autosampler (e.g., SIL-HTc)

-

Column oven

-

Triple quadrupole mass spectrometer (e.g., API-3000) with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol.

-

Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution (500 ng/mL): Prepare a working solution of Lamotrigine-¹³C₃,d₃ in a methanol-water (50:50, v/v) mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 5.02 to 1226.47 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

The following diagram outlines the sample preparation workflow.

Caption: Workflow for solid-phase extraction of Lamotrigine.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.) |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |

| Flow Rate | 0.500 mL/min |

| Column Temperature | 35°C |

| Autosampler Temp. | 10°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lamotrigine) | m/z 256.1 → 211.3 |

| MRM Transition (Lamotrigine-¹³C₃,d₃) | m/z 262.1 → 217.2 |

| Dwell Time | 200 ms |

| Source Temperature | 450°C |

| IonSpray Voltage | 2000 V |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the determination of lamotrigine in human plasma.[4]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linear Range | 5.02 - 1226.47 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 12.52 (Low) | < 3.0 | < 3.0 | 94.0 - 106.0 |

| 391.28 (Medium) | < 3.0 | < 3.0 | 94.0 - 106.0 |

| 978.20 (High) | < 3.0 | < 3.0 | 94.0 - 106.0 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Lamotrigine | 12.52 | 73.2 |

| 391.28 | 78.0 | |

| 978.20 | 80.2 | |

| Lamotrigine-¹³C₃,d₃ | 500.00 | 65.1 |

Conclusion

The use of Lamotrigine-¹³C₃,d₃ as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of lamotrigine in patient samples. The detailed protocols and validated performance data presented in these application notes serve as a valuable resource for researchers and clinicians, facilitating the optimization of lamotrigine therapy and furthering research into its clinical pharmacology. The high sensitivity and specificity of this method are essential for managing the narrow therapeutic window of lamotrigine and adjusting dosages in response to co-medications and individual patient variability.

References

- 1. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lamotrigine drug interactions in a TDM material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of calcium and potassium currents by lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lamotrigine inhibits Ca2+ currents in cortical neurons: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Lamotrigine and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of lamotrigine and its major metabolite, lamotrigine-2-N-glucuronide, in human plasma. The method utilizes a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, for accurate and precise quantification. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved in under 4 minutes, making this method suitable for high-throughput analysis in clinical research and drug development settings. This document provides a comprehensive protocol, including sample preparation, UPLC and MS/MS conditions, and detailed validation data.

Introduction